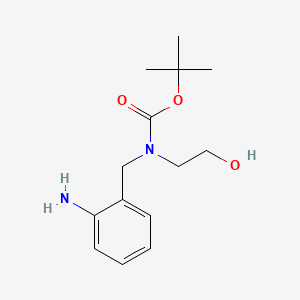

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine

Description

Properties

IUPAC Name |

tert-butyl N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)16(8-9-17)10-11-6-4-5-7-12(11)15/h4-7,17H,8-10,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBDAXLAMWXLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801127839 | |

| Record name | Carbamic acid, N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437795-18-0 | |

| Record name | Carbamic acid, N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1437795-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic Stability of N-BOC-Protected Aminobenzyl Amino Alcohols

Executive Summary

The thermodynamic stability of N-BOC-protected aminobenzyl amino alcohols is a critical parameter in the synthesis of peptidomimetics, chiral auxiliaries, and fragment-based drug discovery. While the tert-butyloxycarbonyl (BOC) group is classically regarded as base-stable and acid-labile, the presence of a proximal hydroxyl group in aminobenzyl scaffolds introduces a competing degradation pathway: intramolecular cyclization .

This guide details the physicochemical dynamics governing these molecules, distinguishing between simple thermal deprotection and the thermodynamically favored formation of cyclic urethanes (oxazolidinones or benzoxazinones). It provides actionable protocols for stability profiling and storage to prevent "silent" degradation in chemical libraries.

Structural Dynamics & Thermodynamics

To understand the stability profile, we must first classify the "aminobenzyl amino alcohol" scaffold into its two chemically distinct motifs, as their degradation mechanisms differ significantly.

Structural Classification

-

Type A: Ortho-Aminobenzyl Alcohols: The amino and hydroxyl groups are substituents on a benzene ring (1,2-relationship). The rigidity of the arene holds the nucleophilic hydroxyl group in close proximity to the carbamate.

-

Type B: Benzyl-Substituted Amino Alcohols: An aliphatic 1,2- or 1,3-amino alcohol backbone with a benzyl side chain (e.g., N-BOC-phenylalaninol). The flexibility of the alkyl chain governs the entropy of cyclization.

The Thermodynamic Trap

The N-BOC group is a carbamate ester. Thermodynamically, the formation of a cyclic carbamate (cyclic urethane) is often more stable than the linear N-BOC form due to the release of tert-butanol (entropy gain) and the formation of a stable 5- or 6-membered ring (enthalpy gain).

In Type A molecules, the pre-organization of the benzene ring reduces the entropic penalty of cyclization (

Thermal Stability & Degradation Pathways[1]

The degradation of N-BOC aminobenzyl alcohols does not follow a single vector. It bifurcates into two competing pathways depending on temperature, pH, and solvent environment.

Pathway A: Thermal Elimination (The "Standard" Route)

At elevated temperatures (typically

-

Mechanism: Concerted fragmentation yielding isobutylene, CO₂, and the free amine.

-

Kinetics: First-order.

-

Relevance: Dominant in solid-state storage at high temperatures or during high-vacuum drying.

Pathway B: Intramolecular Cyclization (The "Silent" Killer)

This pathway operates under milder conditions (basic pH, polar protic solvents, or moderate heat

-

Mechanism: The hydroxyl oxygen attacks the carbonyl carbon of the BOC group.

-

Leaving Group: tert-Butoxide (which immediately protonates to tert-butanol).

-

Product:

-

Type A

1,4-Benzoxazin-2-one (6-membered ring). -

Type B

Oxazolidinone (5-membered ring).

-

-

Stereochemical Impact: For chiral Type B substrates, this often proceeds with inversion of configuration if the hydroxyl is activated (SN2-like), or retention if concerted, leading to loss of optical purity in the final API.

Visualization of Degradation Pathways

Caption: Bifurcation of degradation. Path B (Red) is the primary risk for amino alcohols under mild conditions, often misidentified as stable.

Experimental Characterization Protocols

To validate the stability of a specific N-BOC aminobenzyl alcohol, the following self-validating workflow is recommended.

Differential Scanning Calorimetry (DSC)

DSC provides a rapid "fingerprint" of thermal risks.

-

Protocol:

-

Weigh 2–5 mg of sample into a hermetically sealed aluminum pan (to contain isobutylene).

-

Ramp from

to -

Interpretation:

-

Endotherm followed by Exotherm (

): Suggests melting followed by cyclization. -

Sharp Endotherm (

): Classic BOC decomposition (isobutylene release).

-

-

Forced Degradation Study (HPLC)

This protocol distinguishes between deprotection and cyclization.

Materials:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

Method:

-

Control: Dissolve sample in MeCN (

). Inject immediately. -

Thermal Stress: Heat solution at

for 24 hours. -

Base Stress: Add 1 eq. TEA (Triethylamine), heat at

for 4 hours. -

Analysis:

-

Peak A (RT

): Parent N-BOC. -

Peak B (RT

): Free Amine (more polar). -

Peak C (RT

or -

Validation: Peak C will not disappear upon acid treatment (cyclic urethanes are acid-stable compared to BOC).

-

Stability Testing Workflow

Caption: Decision tree for categorizing the stability risk of N-BOC amino alcohols.

Quantitative Stability Data

The following table summarizes the comparative stability of N-BOC groups in different structural contexts. Note the dramatic decrease in stability for Ortho-aminobenzyl systems in solution.

| Parameter | Aliphatic Amine (Control) | Type A: Ortho-Aminobenzyl Alcohol | Type B: Benzyl-Amino Alcohol |

| Solid State | |||

| Solution Stability (pH 7, | |||

| Base Stability (TEA, | Stable | Unstable ( | Moderate ( |

| Primary Degradant | Isobutylene (Gas) | Benzoxazinone (Solid) | Oxazolidinone (Solid) |

| Detection Signal | Mass Loss (TGA) | UV Shift (Conjugation change) | NMR (CH proton shift) |

Storage & Handling in Drug Development

To maintain the integrity of N-BOC-aminobenzyl amino alcohol libraries:

-

Avoid Basic Protic Solvents: Never store these compounds in Methanol/TEA mixtures. The methoxide/hydroxide equilibrium catalyzes cyclization.

-

Acidic Stabilization: For long-term solution storage (e.g., LC-MS standards), adding 0.1% Acetic Acid inhibits the nucleophilicity of the hydroxyl group, suppressing cyclization.

-

Solid State: Store at

or below. While solid-state cyclization is slow, the crystal lattice can sometimes pre-organize the molecule for reaction if the melting point is exceeded.

References

-

Mechanisms of N-BOC Deprotection and Stability BenchChem Technical Guides. "An In-depth Technical Guide to the Boc Protection Mechanism for Amines."[1][2]

-

Cyclization of N-BOC Amino Alcohols to Oxazolidinones Journal of the American Chemical Society. "Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation." (Discusses oxazolidinone formation kinetics).

-

Thermal Deprotection in Flow Chemistry Organic Process Research & Development. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow."

-

Benzoxazinone Formation from Anthranilic Derivatives Molecules. "Recent Progress in the Synthesis of Benzoxazin-4-Ones."[3] (Contextualizes the 6-membered ring stability).

-

General Protective Group Stability Organic Chemistry Portal. "Boc-Protected Amino Groups - Stability and Deprotection."

Sources

Safety Data Sheet (SDS) and hazard identification for N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine

An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Hazard Identification for N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction to N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine: A Structural Perspective

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine is a bespoke chemical entity, likely utilized as an intermediate in multi-step organic syntheses, particularly within the realms of medicinal chemistry and drug discovery. The presence of the BOC-protecting group suggests its role in synthetic pathways where the reactivity of the secondary amine needs to be temporarily masked. The aminobenzyl and hydroxyethyl moieties introduce functionalities that allow for further chemical transformations, making it a versatile building block.

A responsible and safety-conscious approach to handling this compound necessitates a proactive hazard assessment. The following sections deconstruct the molecule to anticipate its toxicological and safety profile.

Predictive Hazard Identification and Classification

Based on an analysis of structurally related compounds, a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine can be predicted.

Predicted GHS Hazard Classification:

| Hazard Class | Category | Prediction Basis and Rationale |

| Acute Toxicity, Oral | Category 4 | The aminobenzyl alcohol moiety is known to be harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | Analogous N-Boc protected amines and aminobenzyl alcohols are reported as skin irritants.[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | Similar compounds are known to cause serious eye irritation.[2][3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | Inhalation of dust or aerosols of similar aminobenzyl compounds may cause respiratory irritation.[3][4] |

Predicted Hazard Pictograms:

-

GHS07 (Exclamation Mark): For acute toxicity (oral), skin irritation, eye irritation, and respiratory tract irritation.

Predicted Signal Word: Warning

Predicted Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Predicted Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

The following diagram illustrates the logical flow of the predictive hazard assessment:

Caption: Predictive Hazard Identification Workflow.

Safe Handling and Storage Protocols

Given the predicted hazards, a stringent set of handling and storage protocols is mandatory to ensure the safety of laboratory personnel.

Engineering Controls

-

Ventilation: All handling of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

-

Eyewash Stations and Safety Showers: These must be readily accessible in any area where the compound is handled.[1]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation before use.

-

Lab Coat: A flame-retardant lab coat must be worn at all times.

-

-

Respiratory Protection: In situations where dust or aerosol formation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Contaminated clothing should be removed immediately and laundered before reuse.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

The following diagram outlines the workflow for the safe handling of this compound:

Caption: Safe Handling Workflow.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the individual is conscious, give them a small amount of water to drink. Seek immediate medical attention.[2][5]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.2.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Clean-up: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

Physical and Chemical Properties

While experimental data for this specific compound is limited, some properties can be inferred from its structure and data for similar compounds.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C14H22N2O3 | |

| Molecular Weight | 266.34 g/mol | Calculated |

| Appearance | Likely an off-white to light brown solid or a viscous oil. | Based on analogs like 3-aminobenzyl alcohol.[3] |

| Solubility | Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | Common solvents for N-Boc protected compounds. |

Toxicological Information

No specific toxicological studies have been performed on N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine. The following is a predictive summary based on its structural components:

-

Acute Toxicity: As previously stated, it is predicted to be harmful if swallowed.

-

Skin and Eye Irritation: Expected to be an irritant based on data from similar compounds.

-

Sensitization: The aminobenzyl moiety may have the potential to act as a skin sensitizer.[4]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, the absence of data does not confirm the absence of these effects.

Experimental Protocol: Risk Assessment for Handling a Novel Compound

This protocol outlines a systematic approach to risk assessment before working with a compound like N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine for the first time.

-

Information Gathering:

-

Attempt to locate an official SDS using the CAS number (1437795-18-0).

-

If no SDS is available, deconstruct the molecule into its primary functional groups.

-

Search for SDS and toxicological data for compounds containing these functional groups.

-

-

Hazard Identification:

-

Based on the collected data, create a predictive hazard profile, including potential physical, health, and environmental hazards.

-

Assign predicted GHS classifications.

-

-

Exposure Assessment:

-

Identify all potential routes of exposure for the planned experiment (inhalation, dermal, ingestion, ocular).

-

Estimate the quantity of the compound to be used and the duration of the experiment.

-

-

Risk Characterization:

-

Evaluate the likelihood and severity of the identified hazards considering the planned experimental conditions.

-

-

Control Measures:

-

Based on the risk characterization, determine the necessary control measures:

-

Engineering controls (e.g., fume hood).

-

Administrative controls (e.g., standard operating procedures).

-

Personal Protective Equipment (PPE).

-

-

-

Documentation and Review:

-

Document the risk assessment and have it reviewed by the laboratory supervisor or safety officer.

-

Ensure all personnel involved in the experiment are trained on the identified hazards and control measures.

-

Conclusion

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine is a valuable research chemical that demands a cautious and well-informed approach to its handling. In the absence of a specific Safety Data Sheet, a predictive hazard assessment based on its chemical structure provides a robust framework for ensuring laboratory safety. By adhering to the principles of GHS, implementing appropriate engineering and administrative controls, and utilizing the correct personal protective equipment, researchers can mitigate the potential risks associated with this compound.

References

- An In-depth Technical Guide to the Boc Protection of Primary Amines - Benchchem. (URL: not available)

- SAFETY DATA SHEET - TCI Chemicals. (URL: not available)

-

Material Safety Data Sheet - 4-Aminobenzyl alcohol, 99% - Cole-Parmer. (URL: [Link])

Sources

A Technical Guide to the Molecular Formula and Weight Verification of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine

Introduction

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine, a compound of interest in synthetic chemistry and drug discovery, requires precise characterization to ensure its identity and purity for downstream applications. This technical guide provides a comprehensive overview of the verification of its molecular formula and weight. We will delve into the theoretical calculation based on its chemical structure and detail a robust experimental methodology for its empirical validation using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is intended for researchers, scientists, and professionals in the field of drug development who require a foundational understanding and practical approach to the characterization of this and similar molecules.

Part 1: Theoretical Molecular Formula and Weight

The initial step in the characterization of a novel or synthesized compound is the determination of its theoretical molecular formula and weight. This is derived directly from its chemical structure.

Chemical Structure:

The structure of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine reveals the constituent atoms and their arrangement. The "BOC" group is a tert-butoxycarbonyl protecting group, a common moiety in organic synthesis. The "2-Aminobenzyl" group and the "2-hydroxyethylamine" chain form the core of the molecule.

Molecular Formula Determination:

Based on its structure, the molecular formula for N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine has been established as C14H22N2O3 [1]. This formula indicates that each molecule is composed of:

-

14 Carbon (C) atoms

-

22 Hydrogen (H) atoms

-

2 Nitrogen (N) atoms

-

3 Oxygen (O) atoms

Theoretical Molecular Weight Calculation:

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. Using the most common isotopes of each element:

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 22 | 1.008 | 22.176 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 266.341 |

Therefore, the theoretical molecular weight of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine is 266.34 g/mol [1]. This calculated value serves as the benchmark for experimental verification.

Part 2: Experimental Verification by Mass Spectrometry

While the theoretical molecular weight provides a crucial starting point, experimental verification is imperative to confirm the identity and purity of a synthesized compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and widely used "soft" ionization technique for determining the molecular weights of a broad range of molecules, including those with moderate polarity and thermal lability, such as the topic compound[2][3][4].

Principle of Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a technique used to produce ions using an electrospray in which a high voltage is applied to a liquid to create an aerosol. This method is known for being a "soft" ionization technique, meaning it is unlikely to fragment the molecule of interest, allowing for the determination of the molecular weight of the intact molecule[3][4]. The basic principle involves the generation of gas-phase ions from a liquid solution, which are then analyzed by a mass spectrometer. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z)[5]. For a singly charged ion, the m/z value directly corresponds to the molecular weight of the ion.

Experimental Workflow for Molecular Weight Verification

The following diagram illustrates the general workflow for the verification of the molecular weight of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine using ESI-MS.

Caption: Workflow for Molecular Weight Verification using ESI-MS.

Detailed Experimental Protocol: ESI-MS Analysis

1. Sample Preparation:

-

Rationale: Proper sample preparation is critical for obtaining a high-quality mass spectrum. The compound must be dissolved in a solvent compatible with ESI-MS, typically a mixture of a volatile organic solvent and water, to facilitate droplet formation and ionization.

-

Protocol:

-

Accurately weigh approximately 1 mg of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine.

-

Dissolve the compound in 1 mL of a 1:1 (v/v) solution of acetonitrile and deionized water. A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and the formation of [M+H]+ ions[2].

-

Vortex the solution until the compound is fully dissolved.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.

-

2. Mass Spectrometer Setup and Calibration:

-

Rationale: The mass spectrometer must be properly calibrated using a known standard to ensure accurate mass measurement. Instrument parameters are optimized to achieve the best signal-to-noise ratio for the analyte.

-

Protocol:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution (e.g., sodium iodide or a mixture of known peptides).

-

Set the mass spectrometer to operate in positive ion mode to detect protonated molecules ([M+H]+)[2].

-

Set the mass range to scan from m/z 100 to 500 to encompass the expected molecular ion.

-

Optimize key ESI source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

-

3. Sample Infusion and Data Acquisition:

-

Rationale: The prepared sample is introduced into the ESI source at a constant flow rate to generate a stable spray and a consistent ion signal.

-

Protocol:

-

Load the diluted sample solution into a syringe and place it in a syringe pump.

-

Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

-

Once a stable ion signal is observed, begin data acquisition. Acquire data for a sufficient duration (e.g., 1-2 minutes) to obtain a good quality averaged spectrum.

-

4. Data Analysis and Interpretation:

-

Rationale: The acquired mass spectrum is analyzed to identify the peak corresponding to the protonated molecule of interest. The experimental mass is then compared to the theoretical mass.

-

Protocol:

-

Examine the resulting mass spectrum for the most abundant peak.

-

In positive ion mode, the primary ion expected for N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine is the protonated molecule, [M+H]+.

-

The theoretical m/z for the [M+H]+ ion would be the molecular weight of the neutral molecule plus the mass of a proton (approximately 1.007 g/mol ).

-

Theoretical m/z of [M+H]+ = 266.341 + 1.007 = 267.348

-

-

Compare the experimentally observed m/z of the most abundant peak to this theoretical value. A close correlation (typically within a small tolerance, e.g., ± 0.1 Da for a standard instrument) confirms the molecular weight of the compound.

-

Conclusion

The verification of the molecular formula and weight of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine is a fundamental step in its chemical characterization. By combining the theoretical calculation of its molecular weight (266.34 g/mol ) derived from its molecular formula (C14H22N2O3), with experimental validation using a robust technique like ESI-MS, researchers can confidently confirm the identity and integrity of this compound. This dual approach of theoretical prediction and empirical evidence ensures the reliability of the material for its intended scientific applications.

References

-

MtoZ Biolabs. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments. [Link]

-

University of Bristol. Electrospray Ionization – ESI. [Link]

-

Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

University of Washington. Section 2 Calculating the molecular weight of a protein from its electrospray ionization mass spectrum (ESI-MS). [Link]

Sources

- 1. N-Boc-N-(2-Aminobenzyl)-2-hydroxyethylamine | 1437795-18-0 [sigmaaldrich.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. phys.libretexts.org [phys.libretexts.org]

- 4. asdlib.org [asdlib.org]

- 5. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments | MtoZ Biolabs [mtoz-biolabs.com]

Methodological & Application

Optimizing BOC-deprotection conditions for N-(2-Aminobenzyl)-2-hydroxyethylamine

Executive Summary

This guide details the optimized deprotection protocols for N-(2-Aminobenzyl)-2-hydroxyethylamine (and structurally related ortho-amino benzyl aminoethanols). While acid-mediated BOC removal is a standard transformation, this specific substrate presents two critical challenges that lead to failure in standard workflows:

-

The "Aniline Trap" (Alkylation): The electron-rich 2-aminobenzyl ring acts as an internal nucleophile, scavenging the tert-butyl cation (

-Bu -

The "Polarity Trap" (Isolation): The product is a highly polar, water-soluble amino alcohol. Standard aqueous extraction (DCM/Water) results in significant product loss to the aqueous phase.

This note provides two validated protocols—Scavenger-Assisted TFA Lysis and HCl-Mediated Precipitation —designed to mitigate these risks and ensure high recovery (>90%).

Chemical Context & Mechanistic Insight

The Alkylation Risk

The cleavage of the tert-butoxycarbonyl (BOC) group under acidic conditions generates a transient tert-butyl cation (

Without an external scavenger, the

The Solution: Triethylsilane (TES)

To prevent this, we utilize Triethylsilane (TES) as a hydride donor. TES reacts with the

Figure 1: Mechanistic divergence showing the necessity of TES scavenging to prevent irreversible ring alkylation.

Protocol A: Scavenger-Assisted TFA Lysis (Recommended)

Best for: Small to medium scale (mg to g), ensuring maximum purity.

Reagents

-

Substrate: BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine.

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Scavenger: Triethylsilane (TES). Crucial.

Procedure

-

Dissolution: Dissolve the substrate (1.0 equiv) in DCM (concentration ~0.1 M).

-

Scavenger Addition: Add Triethylsilane (TES) (2.5 equiv).

-

Note: Always add TES before the acid to prime the system.

-

-

Acidification: Cool the solution to 0°C. Dropwise add TFA (10–20 equiv, or 1:1 v/v ratio with DCM).

-

Reaction: Warm to room temperature and stir for 1–2 hours.

-

Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the starting material (

or

-

-

Quench: Concentrate the reaction mixture in vacuo to remove DCM, excess TFA, and volatile silanes.

-

Purification (Critical): Do NOT perform a standard aqueous extraction. Proceed immediately to the SCX Purification Strategy (Section 5).

Protocol B: HCl-Mediated Precipitation

Best for: Larger scale (>5g) or when the dihydrochloride salt is the desired final form.

Reagents

-

Solvent: 1,4-Dioxane (anhydrous).

-

Reagent: 4M HCl in Dioxane.

-

Wash Solvent: Diethyl Ether (

) or MTBE.

Procedure

-

Dissolution: Dissolve the substrate in a minimum volume of 1,4-Dioxane.

-

Acidification: Add 4M HCl in Dioxane (5–10 equiv) dropwise at room temperature.

-

Precipitation: The product, being a polar diamine/amino-alcohol, typically precipitates as the dihydrochloride salt within 30 minutes.

-

Filtration: Filter the solid under nitrogen/argon (the salt is hygroscopic).

-

Wash: Wash the filter cake copiously with

to remove lipophilic impurities and residual BOC byproducts. -

Drying: Dry under high vacuum.

Note: This method avoids the alkylation risk by precipitating the product out of solution, physically separating it from the reactive

Purification Strategy: The "Polarity Trap"

Because N-(2-Aminobenzyl)-2-hydroxyethylamine is highly water-soluble, traditional liquid-liquid extraction (DCM/Water) fails. The product partitions into the aqueous phase and is difficult to recover from salt-heavy mixtures.

The Solution: Solid Phase Extraction (SCX) Strong Cation Exchange (SCX) chromatography allows for a "Catch and Release" purification.

Figure 2: "Catch and Release" purification workflow for polar amino alcohols.

Protocol:

-

Dissolve the crude TFA oil in minimal Methanol (MeOH).

-

Load onto a pre-conditioned SCX-2 cartridge (1 g sorbent per 100 mg substrate).

-

Wash with 3–5 column volumes (CV) of MeOH.

-

Result: Impurities and scavengers elute; Product remains bound.

-

-

Elute with 3M Ammonia in Methanol (

). -

Concentrate the ammoniacal fraction to yield the pure free base.

Troubleshooting & Optimization Data

| Observation | Probable Cause | Corrective Action |

| M+56 Peak in LCMS | Insufficient Scavenger. Increase TES to 5.0 equiv. Ensure TES is added before TFA. | |

| Low Yield (Aq. Workup) | Product lost to aqueous phase. | Switch to SCX. Avoid water completely. If SCX unavailable, evaporate to dryness and triturate with Ether. |

| Hygroscopic Solid | Formation of TFA/HCl salts. | Store under Argon. For free base, use the SCX method (Protocol 5). |

| Incomplete Reaction | Steric hindrance or dilute acid. | Increase concentration to 0.5 M. Use neat TFA if necessary (with high TES load). |

References

-

Mechanisms of BOC Deprotection & Scavenging

- Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 1978.

- Context: Establishes the foundational necessity of scavengers for electron-rich substr

-

(PubMed Verification)

-

Triethylsilane as a Cation Scavenger

-

Mehta, A., et al. "Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger."[4] Tetrahedron Letters, 1992.

- Context: Validates TES as a superior, non-odorous alternative to thioanisole for quenching -Bu .

-

-

Purification of Polar Amino Alcohols

- Simply, P. "SCX Columns for the purification of amines.

- Context: Industry standard method for isolating water-soluble amines without aqueous extraction.

-

(General Manufacturer Protocol Page)

-

Properties of N-(2-Aminobenzyl)

Sources

Application Note: Strategic Utilization of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine in Heterocyclic Synthesis

Executive Summary

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine (CAS: 1437795-18-0) is a bifunctional "privileged scaffold" intermediate designed for the rapid assembly of nitrogenous heterocycles. Its unique structural architecture—featuring a protected secondary amine, a free primary aniline, and a primary alcohol—positions it as a critical linchpin in the synthesis of 1,2,3,4-tetrahydroquinazolines and 1,4-benzodiazepines .

This application note details the specific protocols for transforming this intermediate into bioactive pharmacophores commonly found in kinase inhibitors (e.g., EGFR targets) and GPCR ligands. By leveraging the orthogonal reactivity of the ortho-aniline and the hydroxyethyl tail, researchers can access diverse chemical space with high atom economy.[1]

Chemical Profile & Handling

Structural Logic

The molecule consists of three reactive centers:[1]

-

Primary Aniline (ortho-position): The nucleophilic "head" for cyclization.

-

N-BOC Linker: A protected secondary amine that prevents over-alkylation during initial functionalization and modulates solubility.

-

Hydroxyethyl Tail: A versatile "handle" for cyclization (via activation) or further chain extension.[1]

Physicochemical Properties

| Property | Specification |

| IUPAC Name | tert-butyl (2-aminobenzyl)(2-hydroxyethyl)carbamate |

| CAS Number | 1437795-18-0 |

| Molecular Formula | C₁₄H₂₂N₂O₃ |

| Molecular Weight | 266.34 g/mol |

| Appearance | Viscous pale yellow oil to low-melting solid |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in Water |

| Storage | 2–8°C, Hygroscopic (Store under Argon/Nitrogen) |

Handling Precaution: The free aniline is oxidation-sensitive. Solutions should be prepared fresh or stored with antioxidants if kept for extended periods.

Application I: Synthesis of 1,2,3,4-Tetrahydroquinazolines

The most direct application of this intermediate is the synthesis of tetrahydroquinazolines via a condensation-cyclization sequence. This scaffold is ubiquitous in anticonvulsant and antitumor agents.

Mechanism of Action

The reaction proceeds via the "Pictet-Spengler-like" condensation of the deprotected diamine with an aldehyde. The N-BOC group must be removed first to allow the secondary amine to participate in the ring closure, or the cyclization can occur on the free aniline followed by aminal formation.

Workflow Diagram

Figure 1: Synthetic pathway for accessing tetrahydroquinazolines from the N-BOC intermediate.

Experimental Protocol

Objective: Synthesis of 3-(2-hydroxyethyl)-2-phenyl-1,2,3,4-tetrahydroquinazoline.

Reagents:

-

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Dichloromethane (DCM)[1]

-

Triethylamine (Et₃N)

Procedure:

-

Deprotection: Dissolve the N-BOC intermediate (1 mmol) in DCM (5 mL). Add TFA (1 mL) dropwise at 0°C. Stir at room temperature (RT) for 2 hours. Monitor by TLC (disappearance of starting material).

-

Neutralization: Concentrate the reaction mixture in vacuo to remove excess TFA. Redissolve the residue in dry Ethanol (EtOH). Add Et₃N until pH ~8.

-

Condensation: Add Benzaldehyde (1.1 mmol) to the ethanolic solution.

-

Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. The reaction proceeds via imine formation followed by intramolecular nucleophilic attack of the secondary amine.

-

Work-up: Cool to RT. Evaporate solvent.[2] Redissolve in EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[2][3]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation:

-

¹H NMR: Look for the disappearance of the t-butyl singlet (~1.4 ppm) and the appearance of the methine proton at the C2 position of the quinazoline ring (typically singlet or doublet around 5.0–6.0 ppm).[1]

Application II: Accessing 1,4-Benzodiazepines via Cyclization

This intermediate allows for a strategic "7-membered ring" formation, critical for CNS-active drugs (anxiolytics).[1] This route utilizes the hydroxyethyl tail as an electrophile after activation.

Mechanism of Action

To form the 1,4-benzodiazepine core, the alcohol is converted into a leaving group (Mesylate). The ortho-aniline then performs an intramolecular S_N2 attack on the terminal carbon.

Workflow Diagram

Figure 2: Ring expansion strategy to form the benzodiazepine core.

Experimental Protocol

Objective: Synthesis of tert-butyl 1,2,3,5-tetrahydro-4H-benzo[e][1,4]diazepine-4-carboxylate.

Reagents:

-

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine (1.0 eq)[1]

-

Methanesulfonyl chloride (MsCl) (1.1 eq)

-

Sodium Hydride (NaH) (60% dispersion, 1.2 eq)[1]

-

THF (anhydrous)[1]

Procedure:

-

Activation: Dissolve the intermediate (1 mmol) in anhydrous THF (10 mL) under Nitrogen. Cool to 0°C. Add Et₃N (1.5 eq) followed by MsCl (1.1 eq) dropwise. Stir for 1 hour.

-

Note: The BOC group on the central nitrogen prevents it from interfering; the aniline is less nucleophilic than the alcohol towards MsCl under these conditions, but care must be taken.

-

-

Cyclization: In a separate flask, suspend NaH (1.2 eq) in THF at 0°C. Cannulate the crude mesylate solution into the NaH suspension slowly.

-

Reaction: Allow to warm to RT and stir for 12 hours. The aniline nitrogen attacks the mesylated ethyl group.[1]

-

Quench: Carefully quench with cold water.

-

Extraction: Extract with EtOAc (3x).

-

Purification: Silica gel chromatography.

Critical Control Point: Ensure the aniline does not get mesylated in Step 1. If N-mesylation is observed, use a milder sulfonylating agent or protect the aniline with a labile group (e.g., Fmoc) first, though this adds steps.[1]

Quality Control & Characterization

For pharmaceutical intermediates, rigorous QC is required.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/H₂O + 0.1% TFA) | > 98.0% Area |

| Identity | ¹H NMR (DMSO-d₆ or CDCl₃) | Conforms to structure; Integrals of aromatic (4H) vs BOC (9H) match.[1] |

| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol/DCM) |

| Water Content | Karl Fischer | < 0.5% w/w |

References

-

Beilstein J. Org.[4] Chem. (2017).[4] Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine.[1][4][5][6]

-

Organic Chemistry Portal. (2023). Synthesis of tetrahydroquinazolines.[4][5][6]

-

Frontiers in Chemistry. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines.[1]

-

Sigma-Aldrich. (2023).[1] Product Specification: N-Boc-N-(2-Aminobenzyl)-2-hydroxyethylamine.[1][7]

-

Journal of Organic Chemistry. (2018). Systematic Evaluation of Mitsunobu Reagents.

Sources

- 1. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. d-nb.info [d-nb.info]

- 5. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]

- 7. N-Boc-N-(2-Aminobenzyl)-2-hydroxyethylamine | 1437795-18-0 [sigmaaldrich.com]

Step-by-step synthesis of benzodiazepines from N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine

This Application Note provides a rigorous, step-by-step technical guide for the synthesis of 4-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-1,4-benzodiazepine via the intramolecular cyclization of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine .

This protocol is designed for research scientists requiring high-purity benzodiazepine scaffolds for medicinal chemistry libraries. It focuses on two primary methodologies: Mitsunobu Cyclization (for mild, stereochemically demanding contexts) and Mesylation-Mediated Alkylation (for robust, scalable synthesis).

Strategic Overview & Retrosynthetic Analysis

The target molecule, a 1,2,3,4-tetrahydro-1,4-benzodiazepine , is a "privileged scaffold" in drug discovery, serving as a core for ligands targeting GPCRs and ion channels. The synthesis hinges on the intramolecular formation of the

The starting material, N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine , presents a unique chemosynthetic challenge and opportunity:

-

Nucleophile: The aniline nitrogen (

). -

Electrophile Precursor: The primary alcohol (

). -

Conformational Lock: The

-BOC group on the central nitrogen reduces the entropic penalty of cyclization by restricting the flexibility of the ethylenediamine linker (the "Thorpe-Ingold" effect analog).

Two validated pathways are presented below. Selection depends on scale and available reagents.

Reaction Pathway Visualization

Figure 1: Logical flow of the benzodiazepine ring closure. The central N-BOC group acts as a pivot, facilitating the approach of the aniline nucleophile to the activated ethyl arm.

Method A: Mitsunobu Cyclization (Preferred)

The Mitsunobu reaction is the preferred method for this transformation on a discovery scale (<5g). It proceeds under neutral conditions, minimizing side reactions such as oligomerization or oxidation of the aniline.

Mechanistic Insight

The reaction utilizes a redox system (Triphenylphosphine/DIAD) to activate the alcohol as an alkoxyphosphonium salt.[1][2] The aniline nitrogen, although less nucleophilic than an aliphatic amine, is sufficiently acidic (

Reagents & Equipment[3][4][5][6][7]

-

Substrate: N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine (1.0 eq)

-

Phosphine: Triphenylphosphine (

) (1.2 - 1.5 eq) -

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 - 1.5 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene.

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Protocol

-

Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under a stream of argon.

-

Dissolution : Dissolve the substrate (1.0 eq) and

(1.5 eq) in anhydrous THF (concentration ~0.1 M). High dilution favors intramolecular cyclization over intermolecular dimerization. -

Cooling : Submerge the flask in an ice/water bath (

). -

Addition : Add DIAD (1.5 eq) dropwise via syringe over 15–20 minutes.

-

Critical Check: The solution will turn yellow/orange. Ensure the temperature remains

to prevent decomposition of the betaine intermediate.

-

-

Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting material peak (

) and the appearance of the cyclized product (

-

-

Quenching : Quench the reaction with a small amount of water or saturated

. -

Workup : Concentrate the THF in vacuo. Redissolve the residue in Ethyl Acetate (

) and wash with water followed by brine. Dry over -

Purification : Purify via flash column chromatography on silica gel.

-

Note: Triphenylphosphine oxide (

) is a major byproduct. Use a gradient of Hexanes

-

Method B: Mesylation-Mediated Cyclization (Scalable)

For larger scales (>5g), the Mitsunobu reagents become expensive and difficult to remove. The activation of the alcohol as a mesylate (methanesulfonate), followed by base-mediated displacement, is a robust alternative.

Mechanistic Insight

This is a classical

Reagents & Equipment[3][4][5][6][7]

-

Substrate: N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine (1.0 eq)

-

Activator: Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (2.5 eq) -

Cyclization Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: Dichloromethane (DCM) for Step 1; Acetonitrile (

) or DMF for Step 2.

Step-by-Step Protocol

Step 1: Mesylation

-

Setup : Dissolve the substrate (1.0 eq) and

(1.5 eq) in anhydrous DCM (0.2 M) at -

Activation : Add MsCl (1.1 eq) dropwise. Stir at

for 1 hour. -

Verification : Confirm complete conversion to the mesylate intermediate by TLC. The mesylate is often unstable on silica; proceed quickly or analyze by crude NMR.

-

Workup (Mild) : Wash rapidly with cold dilute

, dry over

Step 2: Cyclization[3][4][5][6]

-

Solvent Switch : Redissolve the crude mesylate in anhydrous

or DMF (0.05 M - High Dilution is Critical ). -

Base Addition : Add

(2.0 eq) or-

Note: Cesium is preferred ("Cesium Effect") for its solubility and ability to stabilize the transition state for ring closure.

-

-

Heating : Heat the mixture to

for 4–8 hours. -

Workup : Filter off inorganic solids. Concentrate the solvent.[4]

-

Purification : Flash chromatography (Hexanes/EtOAc).

Analytical Data & Troubleshooting

Expected Data Profile

| Parameter | Method A (Mitsunobu) | Method B (Mesylation) |

| Typical Yield | 75 - 90% | 60 - 80% |

| Purity (Crude) | Moderate (requires removal of | High |

| Reaction Time | 4 - 12 hours | 6 - 16 hours (2 steps) |

| Key NMR Signal | Disappearance of broad OH singlet; shift of | Appearance of cyclic |

Troubleshooting Guide

-

Problem: Dimerization (Intermolecular reaction).

-

Cause: Concentration too high.

-

Solution: Dilute the reaction to 0.01 M - 0.05 M. Add reagents slowly via syringe pump.

-

-

Problem: No Reaction (Aniline not attacking).

-

Cause: Aniline nucleophilicity is too low.

-

Solution: For Method B, add a catalyst like Sodium Iodide (NaI, 0.1 eq) to form the more reactive iodide in situ (Finkelstein condition). Raise temperature to

.

-

-

Problem: Boc Deprotection.

-

Cause: Acidic conditions or excessive heat.

-

Solution: Ensure strictly neutral/basic conditions. Avoid heating

in DMF.

-

References

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

-

Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

-

Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893–930. Link

-

Gallo, S., et al. (2015). "Synthesis of 1,4-Benzodiazepine-2,5-dione Library." European Journal of Organic Chemistry, 2015(6), 1331–1339. (Provides analogous cyclization conditions for benzodiazepine scaffolds). Link

Sources

- 1. Mitsunobu Reaction: Examples, Mechanism, and Application [chemistrylearner.com]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. US7994280B2 - On-resin peptide cyclization - Google Patents [patents.google.com]

- 4. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams through E → Z isomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Microwave-Assisted Divergent Synthesis Involving N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine

Executive Summary

This application note details the optimized protocols for utilizing N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine (CAS 1437795-18-0) as a privileged scaffold in microwave-assisted organic synthesis (MAOS).

This specific building block is uniquely designed for divergent synthesis . It contains three distinct reactive centers:

-

A nucleophilic aniline moiety (primary amine).

-

A hydroxyl group (alcohol) tethered by an ethyl chain.

-

A BOC-protected secondary amine , which serves as a latent nucleophile or a solubility-enhancing handle.

By modulating the microwave parameters and catalytic environment, researchers can selectively drive the reaction towards 1,2,3,4-tetrahydroquinazolines (via in situ deprotection-cyclization) or dihydro-2H-3,1-benzoxazines (via hydroxyl-participating cyclization). This guide provides step-by-step methodologies for both pathways, ensuring high yields and purity suitable for medicinal chemistry libraries.

Scientific Rationale & Mechanism

The "Switchable" Mechanism

The utility of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine lies in its ability to undergo condensation with carbonyl electrophiles (aldehydes/ketones) followed by intramolecular cyclization.

-

Pathway A: Benzoxazine Formation (Neutral/Lewis Acid Conditions) Under neutral or mild Lewis acid conditions, the BOC group remains intact. The free aniline condenses with the aldehyde to form an imine (Schiff base). The pendant hydroxyl group then attacks the imine carbon in a 6-exo-trig cyclization, forming a 1,2-dihydro-4H-3,1-benzoxazine .

-

Pathway B: Tetrahydroquinazoline Formation (Acidic/High-Temp Conditions) Under stronger acidic conditions (e.g., p-TsOH) or higher microwave temperatures (>140°C), the BOC group is thermally or chemically cleaved. The liberated secondary amine becomes the dominant nucleophile, attacking the imine to form the thermodynamically stable 1,2,3,4-tetrahydroquinazoline core.

Microwave Advantage

Microwave irradiation is critical for these transformations. Conventional heating often leads to incomplete cyclization or degradation of the BOC group. The rapid dielectric heating of polar solvents (EtOH, MeCN) accelerates the rate-determining step (cyclization) and improves the impurity profile by minimizing prolonged thermal exposure.

Experimental Protocols

Materials & Equipment

-

Scaffold: N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine (>98% purity).

-

Electrophiles: Various aromatic/aliphatic aldehydes (1.0 - 1.2 equiv).

-

Catalysts:

-

Path A: Ytterbium(III) triflate [Yb(OTf)₃] or Zinc Chloride [ZnCl₂].

-

Path B: p-Toluenesulfonic acid (p-TsOH) or TFA (10 mol%).

-

-

Solvent: Ethanol (Abs.) or Acetonitrile (HPLC Grade).

-

Instrument: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

Protocol A: Synthesis of Benzoxazines (BOC-Retained)

Target: Kinetic Product (O-Cyclization)

-

Preparation: In a 10 mL microwave vial, dissolve N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine (1.0 mmol, 266 mg) and the Aldehyde (1.0 mmol) in Ethanol (3 mL).

-

Catalyst: Add Yb(OTf)₃ (5 mol%, 31 mg).

-

Microwave Setup:

-

Temp: 100°C

-

Time: 10 minutes

-

Pressure: Max 250 psi

-

Stirring: High

-

Power: Dynamic (Max 150W)

-

-

Workup: Cool to RT. Concentrate under reduced pressure.

-

Purification: Flash chromatography (Hexane/EtOAc 8:2). The BOC group survives, preserving the N-ethyl handle for future functionalization.

Protocol B: Synthesis of Tetrahydroquinazolines (BOC-Cleaved)

Target: Thermodynamic Product (N-Cyclization)

-

Preparation: In a 10 mL microwave vial, dissolve N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine (1.0 mmol) and the Aldehyde (1.2 equiv) in Acetonitrile (3 mL).

-

Catalyst: Add p-TsOH·H₂O (20 mol%, 38 mg).

-

Microwave Setup:

-

Temp: 150°C

-

Time: 15 - 20 minutes

-

Pressure: Max 250 psi

-

Power: Dynamic (Max 200W)

-

-

Workup: Cool to RT. Quench with sat. NaHCO₃ (5 mL). Extract with DCM (3 x 10 mL).

-

Purification: The product will be the N-substituted tetrahydroquinazoline. The hydroxyethyl group remains on the bridging nitrogen (now part of the ring or exocyclic depending on rearrangement). Note: In this specific scaffold, the N-Boc cleavage releases the secondary amine which then cyclizes.

Data Summary & Optimization

Table 1: Optimization of Reaction Conditions (Model Reaction with Benzaldehyde)

| Entry | Catalyst | Solvent | Temp (°C) | Time (min) | Major Product | Yield (%) |

| 1 | None | EtOH | 80 | 30 | Imine (Intermediate) | N/A |

| 2 | ZnCl₂ (10%) | EtOH | 100 | 10 | Benzoxazine (Path A) | 88 |

| 3 | Yb(OTf)₃ (5%) | EtOH | 100 | 10 | Benzoxazine (Path A) | 92 |

| 4 | p-TsOH (10%) | MeCN | 120 | 10 | Mixture (A + B) | - |

| 5 | p-TsOH (20%) | MeCN | 150 | 20 | Quinazoline (Path B) | 85 |

Pathway Visualization

Caption: Divergent synthesis pathways controlled by microwave temperature and catalyst acidity.

Troubleshooting & Tips

-

Pressure Warnings: Ethanol generates significant pressure at 150°C. Ensure your microwave vial is rated for at least 300 psi. If using a larger scale (>5 mmol), switch to a lower vapor pressure solvent like DMF or Toluene, though yields may slightly decrease due to poorer microwave absorption.

-

BOC Stability: At 100°C in Ethanol (neutral), the BOC group is stable for <30 mins. If you observe partial deprotection in Path A, lower the temperature to 80°C and extend the time to 20 mins.

-

Workup: For Path B, the product is often basic. Ensure the aqueous quench is basic (pH > 9) to extract the free amine form of the quinazoline.

References

-

Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Source: Beilstein Journal of Organic Chemistry (2017). Context: Establishes the core reactivity of 2-aminobenzylamine derivatives under microwave irradiation.

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry (2020). Context: Comprehensive review of microwave protocols for quinazoline synthesis, supporting the high-temperature cyclization logic.

-

Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. Source: Beilstein Journal of Organic Chemistry (2020). Context: Validates the cyclization of amino-alcohol precursors using polyphosphate esters in microwave reactors.

-

Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines. Source: Catalysis Science & Technology (2013).[1][2] Context: mechanistic insight into controlling N- vs O-cyclization in amino-alcohol scaffolds.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine

Welcome to the technical support guide for the purification of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this intermediate with high purity. Given its amphipathic nature—possessing a non-polar BOC group alongside polar amine and hydroxyl functionalities—purification can be non-trivial. This guide provides in-depth, experience-based solutions to common issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the target compound and its purification profile.

Q1: What are the likely impurities I should expect during the synthesis of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine?

The most common synthetic route involves a two-step process: 1) Reductive amination of 2-aminobenzaldehyde with ethanolamine, followed by 2) BOC-protection of the resulting secondary amine. Impurities typically arise from incomplete reactions or side reactions at each stage.

| Impurity Type | Structure/Description | Reason for Formation |

| Starting Materials | Unreacted 2-aminobenzaldehyde or ethanolamine. | Incomplete reductive amination reaction. |

| Reaction Intermediate | N-(2-Aminobenzyl)-2-hydroxyethylamine (unprotected secondary amine). | Incomplete BOC-protection reaction.[1][2] |

| Over-alkylation | Tertiary amine formed by reaction of the product with another molecule of 2-aminobenzaldehyde. | A common issue in reductive amination if conditions are not optimized.[3][4] |

| Reagent-Related | Di-tert-butyl dicarbonate ((Boc)₂O) or its byproducts. | Excess reagent used during the protection step. |

| Degradation Product | Loss of the BOC group (de-protection). | Exposure to acidic conditions during work-up or chromatography.[5][6] |

Q2: Which analytical techniques are best for assessing the purity of my compound?

A multi-technique approach is recommended for robust purity assessment.[]

-

Thin-Layer Chromatography (TLC): Excellent for rapid, real-time reaction monitoring and for scouting solvent systems for column chromatography. It provides a quick qualitative snapshot of the number of components in your mixture.[8]

-

High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[9] A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard starting point for compounds of this type.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to identify and quantify major impurities if their signals are resolved from the product's signals.[][9]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. When coupled with LC (LC-MS), it is a powerful tool for identifying unknown impurities.[][10]

Q3: How can I minimize impurity formation from the start?

Preventative measures during synthesis are often the most effective purification strategy.

-

Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine during reductive amination to ensure the aldehyde is fully consumed.

-

Efficient BOC-Protection: Ensure the use of an adequate amount of (Boc)₂O and a suitable base (like triethylamine or DIPEA) to drive the protection to completion.[2][11] Monitor the reaction by TLC until the starting secondary amine is no longer visible.

-

Careful Work-up: After BOC-protection, perform a mild aqueous work-up. Washing the organic layer with a dilute solution of sodium bicarbonate can help remove acidic byproducts.[5] Avoid strong acids, which can prematurely cleave the BOC group.[6]

Section 2: Troubleshooting Guide for Common Purification Issues

This section provides solutions to specific problems you may encounter during purification.

Issue 1: My TLC plate shows significant streaking of the main product spot.

-

Underlying Cause: Your compound contains both a basic amine (the aniline moiety) and a polar hydroxyl group. These functionalities can interact strongly with the acidic silanol groups on the surface of the silica gel TLC plate, causing the spot to streak rather than move as a compact band.[12][13][14]

-

Solution: Modify the Mobile Phase. The key is to suppress the strong ionic interactions with the silica.

-

Add a Basic Modifier: For amine-induced streaking, add a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or ammonia (e.g., using a 2M solution in methanol as part of your polar solvent) to your eluent.[13][14][15] The TEA will compete with your compound for the acidic sites on the silica, allowing your product to elute more cleanly.

-

Add a Polar Modifier: The hydroxyl group also contributes to polarity. A typical mobile phase would be a gradient of ethyl acetate in hexanes, but adding a small percentage of methanol (5-10%) to the ethyl acetate can improve spot shape. A common starting system to test is 90:10:1 Dichloromethane:Methanol:Triethylamine.

-

Issue 2: My crude product is a persistent oil and fails to crystallize.

-

Underlying Cause: The presence of even small amounts of impurities can disrupt the formation of a crystal lattice.[16] Additionally, molecules with conformational flexibility, like yours, can be inherently difficult to crystallize.

-

Solution: Purification by Flash Column Chromatography. This is the most reliable method for purifying non-crystalline compounds. A well-optimized chromatographic separation will remove the impurities that are inhibiting crystallization. See Protocol 1 for a detailed methodology.

Issue 3: My product is degrading during silica gel column chromatography, indicated by a new, more polar spot appearing in the collected fractions.

-

Underlying Cause: Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the removal of the acid-labile BOC group.[5][6] This is especially true if the column runs for an extended period or if chlorinated solvents (which can contain trace HCl) are used.

-

Solution: Deactivate the Silica Gel.

-

Pre-treatment: Before loading your sample, flush the packed silica gel column with your starting eluent that contains 1-2% triethylamine.[17]

-

Run with a Basic Modifier: Conduct the entire chromatography run using an eluent that contains a small percentage (0.5-1%) of triethylamine. This neutralizes the acidic sites on the silica surface, protecting your BOC group from cleavage.[17]

-

Issue 4: I have an impurity that is very close in polarity to my product and co-elutes during chromatography.

-

Underlying Cause: The impurity has a very similar chemical structure and polarity, making separation by normal-phase chromatography difficult.

-

Solution: Alter the Separation Selectivity.

-

Change Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol system. The change in solvent-solute interactions can often improve separation.

-

Consider Reverse-Phase Chromatography: If the impurity cannot be separated on silica, reverse-phase (C18) flash chromatography is an excellent alternative.[18] In this technique, non-polar compounds are retained more strongly. Your BOC-protected compound will be retained more than the more polar, unprotected amine intermediate, providing a different mode of separation that can resolve the issue.

-

Purification Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common purification challenges.

Caption: A decision-making workflow for troubleshooting purification.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase, with Deactivation)

This protocol is optimized for purifying grams of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine while preventing BOC-deprotection.

-

Solvent System Selection:

-

Using TLC, identify a solvent system that provides a retention factor (Rf) of ~0.25-0.35 for the target compound.

-

A good starting point is Dichloromethane (DCM) with a gradient of Methanol (MeOH). For example, 1-10% MeOH in DCM.

-

Crucially, add 0.5-1% Triethylamine (TEA) to the prepared mobile phase to prevent streaking and degradation. [17]

-

-

Column Packing:

-

Select an appropriately sized silica gel column for your sample amount (typically a 100:1 ratio of silica:crude product by weight).

-

Pack the column using the "slurry method" with your initial, low-polarity eluent (e.g., 1% MeOH in DCM + 1% TEA).

-

-

Sample Loading:

-

Dissolve your crude product in a minimal amount of DCM.

-

In a separate flask, add a small amount of silica gel (2-3 times the weight of your crude product).

-

Add the dissolved product solution to the silica gel and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which results in superior separation.

-

Carefully add the silica-adsorbed sample to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin elution with the low-polarity solvent, collecting fractions.

-

Gradually increase the percentage of the polar solvent (MeOH) to elute your compound. A typical gradient might be:

-

2 column volumes of 1% MeOH/DCM

-

2 column volumes of 3% MeOH/DCM

-

5-10 column volumes of 5% MeOH/DCM (or the concentration where your product elutes)

-

-

Monitor the fractions by TLC to identify those containing the pure product.

-

-

Product Isolation:

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

-

Protocol 2: Acid-Base Extraction for Work-up

This liquid-liquid extraction technique is useful for removing unreacted amine starting materials or intermediates before BOC-protection or as a preliminary cleanup of the final product if basic impurities are present.[19][20][21]

-

Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as Ethyl Acetate or Dichloromethane (DCM).

-

Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of a dilute aqueous acid, such as 1M HCl.[22][23] Shake the funnel vigorously and allow the layers to separate. The basic amine impurities will be protonated and extracted into the aqueous layer.[20] Drain and discard the aqueous layer. Repeat this wash one more time.

-

Neutralizing Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

-

Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.

-

Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to yield the partially purified product.

References

- A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. Benchchem.

- Recrystallization-1.doc.pdf.

- HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. Benchchem.

- Acid-Base Extraction | Purpose, Theory & Applications. Study.com.

- Analytical Services for Purity Determination. BOC Sciences.

-

Acid–base extraction. Wikipedia. Available at: [Link]

- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.

-

Acid-Base Extraction Tutorial. YouTube. Available at: [Link]

- TLC troubleshooting. ChemBAM.

-

Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]

- Recrystallization.

- Acid-Base Extraction.

-

4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

- Recrystallization. Wired Chemist.

- Thin Layer Chromatography (TLC). University of Colorado Boulder, Department of Chemistry.

- RECRYSTALLISATION.

- Recrystallization.

- Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.

- Thin Layer Chromatography (TLC). AGA Analytical.

-

Synthesis of N-BOC amines by various routes. ResearchGate. Available at: [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. National Institutes of Health. Available at: [Link]

- An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Benchchem.

- HPLC Troubleshooting Guide.

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Available at: [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. Available at: [Link]

-

Troubleshooting Guide. Phenomenex. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

-

Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo- 4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides and Their Inhibition of Cathepsins B and K. ResearchGate. Available at: [Link]

- Convenient and scalable synthesis of ethyl n-[(2-boc-amino) ethyl] glycinate and its hydrochloride salt. Google Patents.

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. Available at: [Link]

-

Dual protection of amino functions involving Boc. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journals. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chembam.com [chembam.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. echemi.com [echemi.com]

- 16. rubingroup.org [rubingroup.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. aga-analytical.com.pl [aga-analytical.com.pl]

- 19. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

- 21. people.chem.umass.edu [people.chem.umass.edu]

- 22. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]

- 23. chem.libretexts.org [chem.libretexts.org]

Troubleshooting cyclization failures with N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine

Welcome to the technical support guide for the intramolecular cyclization of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully synthesizing the desired tetrahydroisoquinoline product. As your dedicated application scientist, my goal is to explain not just the how, but the why behind these experimental choices, ensuring your protocols are robust and self-validating.

Understanding the Reaction: An N-Acyliminium Ion-Mediated Cyclization

The cyclization of N-Boc-N-(2-aminobenzyl)-2-hydroxyethylamine is a powerful method for constructing the 1,2,3,4-tetrahydroisoquinoline core, a privileged scaffold in medicinal chemistry.[1][2] This reaction is a variation of the Pictet-Spengler reaction and proceeds through a highly reactive N-acyliminium ion intermediate.[3][4] The reaction is typically catalyzed by a Brønsted or Lewis acid, which facilitates the formation of this key electrophilic intermediate, allowing the electron-rich aromatic ring to close the second ring of the target molecule.[5][6]

The Boc (tert-butyloxycarbonyl) group is not merely a protecting group here; its electron-withdrawing nature is crucial for activating the nitrogen, making the resulting N-acyliminium ion a significantly more potent electrophile than a standard iminium ion.[3][7] This allows the cyclization to occur under relatively mild conditions.

Reaction Mechanism

The generally accepted mechanism involves three key steps:

-

Iminium Ion Formation: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).

-

Electrophilic Attack: The departure of water generates a resonance-stabilized N-acyliminium ion. This powerful electrophile is then attacked by the nucleophilic aminobenzyl ring in an intramolecular electrophilic aromatic substitution.

-

Rearomatization: A final deprotonation step restores the aromaticity of the ring, yielding the final tetrahydroisoquinoline product.

Caption: Figure 1: N-Acyliminium Ion Cyclization Mechanism.

Troubleshooting Guide: Common Cyclization Failures

This section addresses specific issues you may encounter during the experiment in a question-and-answer format.

Q1: My reaction shows no conversion. I'm only recovering my starting material. What went wrong?

This is the most common issue and almost always points to a failure to generate the key N-acyliminium ion intermediate.

Root Cause Analysis & Solutions:

-

Insufficiently Acidic Conditions: The formation of the N-acyliminium ion is acid-catalyzed.[5] If the conditions are too mild, the equilibrium will favor the starting alcohol.

-